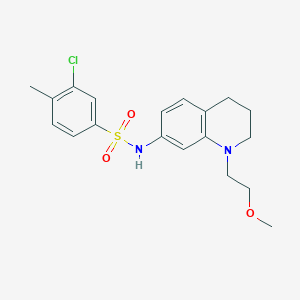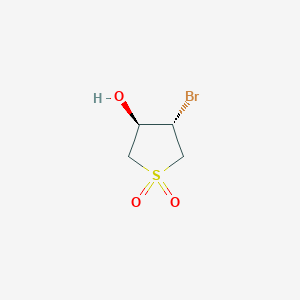
Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel- is a chiral organosulfur compound featuring a thiolane ring with a bromine atom and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel- typically involves the bromination of a thiolane derivative followed by oxidation to introduce the sulfone group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure regioselectivity and stereoselectivity. The oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Industrial Production Methods
Industrial production of Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel- may involve continuous flow processes to enhance yield and purity. The use of catalytic systems and optimized reaction conditions can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfone group can be reduced to a sulfide or further oxidized to a sulfonic acid.
Ring-Opening Reactions: Under acidic or basic conditions, the thiolane ring can be opened to form linear or branched products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or mCPBA in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted thiolane derivatives.
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of sulfides.
Scientific Research Applications
Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and sulfone group play crucial roles in binding to active sites, leading to inhibition or modulation of biological pathways. The stereochemistry of the compound ensures specific interactions with chiral targets, enhancing its efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-methyl-3-hexanol: A pheromone with similar stereochemistry but different functional groups.
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: A biologically active compound with a pyrrolidine ring.
3,4-dihydroxy-3-methyl-2-pentanone: An immune elicitor in plants with similar stereochemistry.
Properties
CAS No. |
1820580-20-8; 20688-40-8 |
|---|---|
Molecular Formula |
C4H7BrO3S |
Molecular Weight |
215.06 |
IUPAC Name |
(3R,4S)-4-bromo-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C4H7BrO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m1/s1 |
InChI Key |
JUROXLRSVVHUOG-QWWZWVQMSA-N |
SMILES |
C1C(C(CS1(=O)=O)Br)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


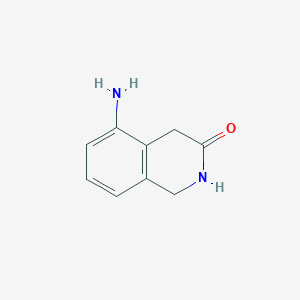

![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)prop-2-enamide](/img/structure/B2874473.png)
![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2874476.png)
![(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2874477.png)
![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]](/img/structure/B2874478.png)
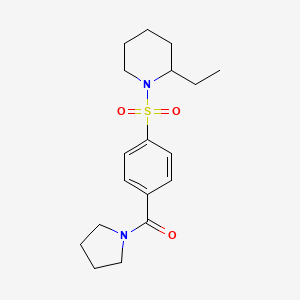
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2874483.png)
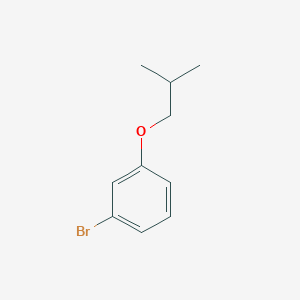

![2-(benzylthio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2874488.png)
![3,4-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2874489.png)

